Sapanisertib

Description

Sapanisertib has been used in trials studying the treatment of HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma, among others.

Sapanisertib is an orally bioavailable inhibitor of raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2) with potential antineoplastic activity. Sapanisertib binds to and inhibits both TORC1 and TORC2 complexes of mTOR, which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.

SAPANISERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 25 investigational indications.

an mTOR inhibito

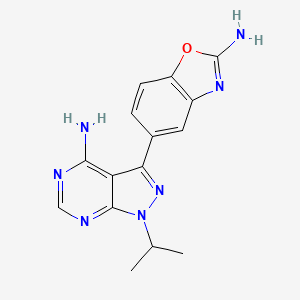

Structure

3D Structure

Properties

IUPAC Name |

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLDXIAOMVERTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022538 | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224844-38-5 | |

| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapanisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapanisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPANISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sapanisertib: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapanisertib (also known as TAK-228, MLN0128, or INK128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTOR complex 1 (mTORC1), sapanisertib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a more comprehensive blockade of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[4][5] Preclinical and clinical studies have demonstrated that sapanisertib's unique mechanism of action results in significant antitumor activity across a range of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.[6][7][8] This guide provides an in-depth technical overview of sapanisertib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The central mechanism of sapanisertib's anticancer activity lies in its ability to competitively bind to the ATP-binding site in the catalytic domain of mTOR, thereby inhibiting the kinase activity of both mTORC1 and mTORC2.[3][9]

-

mTORC1 Inhibition: mTORC1, which includes the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth. Its downstream effectors include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] By inhibiting mTORC1, sapanisertib prevents the phosphorylation of S6K1 and 4E-BP1. This leads to a global reduction in protein translation, particularly of mRNAs essential for cell cycle progression and proliferation, ultimately inducing cell cycle arrest, primarily at the G1 phase.

-

mTORC2 Inhibition: mTORC2, containing the protein Rictor, is a crucial activator of AKT, phosphorylating it at the serine 473 residue, which is required for its full activation.[3] First-generation mTOR inhibitors do not inhibit mTORC2, leading to a feedback activation of AKT, which can promote cell survival and confer resistance. Sapanisertib overcomes this limitation by directly inhibiting mTORC2, thereby preventing AKT phosphorylation at Ser473 and suppressing its pro-survival signaling.[3]

This dual inhibition of mTORC1 and mTORC2 results in a more profound and sustained suppression of the PI3K/AKT/mTOR pathway compared to rapalogs.

Signaling Pathways and Cellular Effects

The dual inhibition of mTORC1 and mTORC2 by sapanisertib triggers a cascade of downstream cellular events that contribute to its antitumor efficacy.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular and intracellular signals to control cell fate. Sapanisertib acts at a critical juncture of this pathway.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of sapanisertib.

Cellular Consequences of Sapanisertib Treatment

The inhibition of mTORC1 and mTORC2 by sapanisertib leads to several key cellular outcomes:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking protein synthesis through the S6K1 and 4E-BP1 axes, sapanisertib effectively halts cell growth and proliferation. This is often manifested as an arrest in the G1 phase of the cell cycle.

-

Induction of Apoptosis: The suppression of AKT activity by sapanisertib leads to the de-repression of pro-apoptotic proteins, ultimately triggering programmed cell death. Sapanisertib has been shown to induce apoptosis in various cancer cell lines.[9][10]

-

Modulation of Autophagy: mTORC1 is a key negative regulator of autophagy. Inhibition of mTORC1 by sapanisertib can therefore induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context.

Quantitative Data on Sapanisertib's Activity

The following tables summarize key quantitative data on the in vitro and in vivo activity of sapanisertib.

Table 1: In Vitro Inhibitory Activity of Sapanisertib

| Target | Assay Type | IC50 / Ki | Reference |

| mTOR | Cell-free kinase assay | IC50: 1 nM | [9][11] |

| mTOR | Cell-free kinase assay | Ki: 1.4 nM | [12] |

| PI3Kα | Cell-free kinase assay | IC50: 219 nM | [9] |

| PI3Kβ | Cell-free kinase assay | IC50: 5,293 nM | [9] |

| PI3Kγ | Cell-free kinase assay | IC50: 221 nM | [9] |

| PI3Kδ | Cell-free kinase assay | IC50: 230 nM | [9] |

| PC3 (Prostate Cancer) | Proliferation assay | EC50: 0.1 µM | [11] |

Table 2: Preclinical In Vivo Efficacy of Sapanisertib

| Cancer Model | Treatment | Outcome | Reference |

| ZR-75-1 Breast Cancer Xenograft | 0.3 mg/kg/day | Tumor growth inhibition | [9][11] |

| PtenL/L mice (Prostatic Intraepithelial Neoplasia) | Not specified | 50% decrease in PIN lesions | [9][10] |

| Pancreatic Neuroendocrine Tumor (PNET) PDX | Not specified | Tumor shrinkage in everolimus-resistant tumors | [3] |

Table 3: Clinical Efficacy of Sapanisertib in Combination Therapies

| Clinical Trial (NCT) | Cancer Type | Combination Therapy | Key Efficacy Results | Reference |

| NCT03017833 | Advanced Solid Tumors | Sapanisertib + Metformin | Disease Control Rate (DCR): 63% (15 SD, 4 PR) | [1][2] |

| Phase 1 Study | Advanced Solid Tumors | Sapanisertib + Ziv-aflibercept | DCR: 78% (37 SD, 2 PR) | [4] |

| NCT03430882 | Advanced Solid Malignancies | Sapanisertib + Carboplatin + Paclitaxel | DCR: 76.4% (including 2 PR) | [7] |

| Phase 2 Study | Advanced Endometrial Cancer | Sapanisertib + Paclitaxel | Median PFS: 5.6 months (vs. 3.7 months with paclitaxel alone) | [8] |

| NCT01058707 | Advanced Solid Tumors | Sapanisertib Monotherapy | 1 CR, 9 PRs | [6][13] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of sapanisertib.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of sapanisertib (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, AKT, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Figure 2: General experimental workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with sapanisertib.

Protocol:

-

Cell Treatment: Treat cancer cells with sapanisertib at various concentrations for a defined period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle after sapanisertib treatment.

Protocol:

-

Cell Treatment: Treat cells with sapanisertib as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cellular DNA with propidium iodide.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Logical Relationship of Sapanisertib's Dual Inhibition

The following diagram illustrates the logical advantage of sapanisertib's dual inhibitory mechanism over rapalogs.

Figure 3: Logical comparison of mTORC1-specific vs. dual mTORC1/2 inhibition.

Conclusion

Sapanisertib represents a significant advancement in the therapeutic targeting of the PI3K/AKT/mTOR pathway. Its dual inhibitory action on both mTORC1 and mTORC2 provides a more complete and durable blockade of this critical signaling cascade, overcoming a key resistance mechanism associated with first-generation mTOR inhibitors. The comprehensive inhibition of downstream effectors leads to potent antitumor effects, including the suppression of cell proliferation, induction of apoptosis, and modulation of autophagy. The quantitative data from preclinical and clinical studies underscore its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anticancer drugs. Further research to identify predictive biomarkers and optimal combination strategies will be crucial in maximizing the clinical benefit of sapanisertib for patients with a wide range of cancers.

References

- 1. onclive.com [onclive.com]

- 2. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A randomized phase 2 study of sapanisertib in combination with paclitaxel versus paclitaxel alone in women with advanced, recurrent, or persistent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. biorbyt.com [biorbyt.com]

- 13. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapanisertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapanisertib (also known as TAK-228, MLN0128, and INK128) is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1][2][3][4] By targeting both complexes, sapanisertib offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3][5][6] This dual inhibition strategy aims to overcome the feedback activation of AKT, a key survival pathway, which is a known limitation of mTORC1-selective inhibitors.[6][7] Preclinical and clinical studies have demonstrated the anti-tumor activity of sapanisertib across a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[8][9][10][11] This technical guide provides an in-depth overview of sapanisertib, including its mechanism of action, key experimental data, and detailed methodologies for relevant assays.

Introduction: The mTOR Signaling Pathway and the Rationale for Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[3] mTOR is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[5][12]

-

mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8 homolog (mLST8). It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

-

mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and stress-activated protein kinase-interacting protein 1 (mSIN1). A key function of mTORC2 is the phosphorylation and activation of AKT at serine 473, which is crucial for its full activity in promoting cell survival and proliferation.[6]

First-generation mTOR inhibitors, the rapalogs, are allosteric inhibitors that primarily target mTORC1.[6] A significant limitation of these agents is the relief of a negative feedback loop, where the inhibition of S6K1 by mTORC1 blockade leads to the upregulation of PI3K signaling and subsequent activation of AKT via mTORC2, thereby attenuating the anti-tumor effect.[7][13]

Sapanisertib, as a dual mTORC1/mTORC2 inhibitor, was developed to overcome this limitation. By directly inhibiting the ATP-binding site of the mTOR kinase, sapanisertib blocks the activity of both complexes.[5] This leads to the simultaneous inhibition of mTORC1-mediated protein synthesis and mTORC2-driven AKT activation, resulting in a more complete shutdown of the mTOR pathway.[8]

Sapanisertib: Core Information

| Property | Details | Reference |

| Chemical Name | 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [2] |

| Synonyms | TAK-228, MLN0128, INK128 | [1][2] |

| Chemical Formula | C15H15N7O | [2] |

| Molecular Weight | 309.33 g/mol | [2] |

| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase, leading to dual inhibition of mTORC1 and mTORC2. | [1][14] |

| IC50 (mTOR kinase) | 1 nM | [1][15] |

Signaling Pathways and Experimental Workflows

The PI3K/AKT/mTOR Signaling Pathway and Sapanisertib's Mechanism of Action

Caption: Sapanisertib's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical evaluation workflow for sapanisertib.

Quantitative Data from Preclinical and Clinical Studies

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various NPC cells | Nasopharyngeal Carcinoma | Nanomolar concentrations | [8] |

| Various Bladder Cancer Cells | Bladder Cancer | Potent inhibition | [10] |

| Various ALL lines | Acute Lymphoblastic Leukemia | 62.5 - 200 nM (for p-4EBP1 inhibition) | [11] |

Clinical Efficacy of Sapanisertib Monotherapy

| Clinical Trial | Cancer Type | Dosing Schedule | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| NCT01058707 (Phase 1) | Advanced Solid Tumors (Expansion in RCC, Endometrial, Bladder) | 5 mg QD or 30/40 mg QW | 1 CR, 9 PRs (in RCC, carcinoid, endometrial) | Not Reported | Not Reported | [9] |

| NCT03097328 (Phase 2) | Refractory Metastatic Renal Cell Carcinoma (mRCC) | 30 mg QW | 5.3% | Not Reported | 2.5 months | [16][17] |

| EA2161 (Phase 2) | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | 3 mg QD | 0% | Not Reported | 5.19 months | [5] |

| NCI-9775 (Phase 2) | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | 3 mg QD (21/28 days) | 0% | 12.5% (Stable Disease) | Not Reported | [11][18] |

Clinical Efficacy of Sapanisertib in Combination Therapies

| Clinical Trial | Combination Agent | Cancer Type | Dosing Schedule (Sapanisertib) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| NCT03017833 (Phase 1) | Metformin | Advanced Solid Tumors with mTOR/AKT/PI3K alterations | 3 or 4 mg QD | 17% (PR) | 63% | [6][14][19] |

| NCT02159989 (Phase 1) | Ziv-aflibercept | Advanced Solid Tumors | 4 mg (3 days on/4 days off) | 4% (PR) | 78% | [3][19] |

Experimental Protocols

The following are generalized protocols for key experiments cited in sapanisertib literature. These should be optimized for specific cell lines, animal models, and experimental conditions.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of downstream targets (e.g., p-S6, p-4EBP1, p-AKT Ser473).

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-p-AKT Ser473, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Cell Viability Assay (MTT/MTS)

Objective: To determine the half-maximal inhibitory concentration (IC50) of sapanisertib in cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Sapanisertib stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of sapanisertib for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (MTT only): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12][20]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of sapanisertib in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Sapanisertib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer sapanisertib or vehicle control orally according to the desired dosing schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare tumor growth curves between the treatment and control groups to assess efficacy.

Conclusion

Sapanisertib represents a significant advancement in the targeting of the mTOR pathway by effectively inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained blockade of mTOR signaling, addressing a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data summarized in this guide highlight its potential as a therapeutic agent in various oncology settings. The provided experimental frameworks offer a foundation for researchers to further investigate the activity and mechanisms of sapanisertib. Continued research, particularly in biomarker-driven patient selection and rational combination strategies, will be crucial to fully realize the clinical potential of this next-generation mTOR inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Trial: NCT03017833 - My Cancer Genome [mycancergenome.org]

- 15. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to the Discovery and Chemical Structure of Sapanisertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide provides a detailed overview of the discovery, chemical structure, and preclinical and clinical development of Sapanisertib, with a focus on its mechanism of action, quantitative bioactivity, and the experimental methodologies employed in its characterization.

Discovery and Medicinal Chemistry

The development of Sapanisertib emerged from the need to overcome the limitations of first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The pyrazolopyrimidine scaffold was identified as a promising starting point for the development of ATP-competitive mTOR inhibitors.

The discovery of Sapanisertib likely involved a systematic structure-activity relationship (SAR) study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the importance of specific substitutions on the pyrazolopyrimidine core for potent and selective mTOR inhibition. While the detailed lead optimization cascade for Sapanisertib is proprietary, the final structure reflects a careful balance of features to achieve dual mTORC1/mTORC2 inhibition with favorable drug-like properties.

Chemical Structure and Synthesis

Sapanisertib is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] Its chemical formula is C₁₅H₁₅N₇O, with a molecular weight of 309.33 g/mol .[6]

Chemical Structure:

A plausible synthetic route for Sapanisertib, based on the synthesis of related pyrazolo[3,4-d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and isopropylamine moieties.[7][8][9]

Proposed Synthetic Pathway:

A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to construct the pyrimidine ring.[9] Subsequent halogenation of the 4-position of the pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or Stille coupling with a corresponding boronic acid or stannane derivative of 2-aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through amination of the 4-halo-pyrazolopyrimidine intermediate.

Mechanism of Action

Sapanisertib functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and metabolism.

dot

Caption: The mTOR signaling pathway and the dual inhibitory action of Sapanisertib.

By inhibiting mTORC1, Sapanisertib suppresses the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of mTORC2 by Sapanisertib prevents the phosphorylation and activation of Akt at serine 473, thereby blocking a critical survival signal and preventing the feedback activation of Akt that is observed with rapalogs.[2]

Quantitative Data

Table 1: In Vitro Bioactivity of Sapanisertib

| Target | Assay Type | IC₅₀ / Kᵢ | Reference(s) |

| mTOR | Cell-free kinase assay | 1 nM (IC₅₀) | [3][10] |

| mTOR | Cell-free kinase assay | 1.4 nM (Kᵢ) | --- |

| PI3Kα | Cell-free kinase assay | 219 nM (IC₅₀) | [10] |

| PI3Kβ | Cell-free kinase assay | 5,293 nM (IC₅₀) | [10] |

| PI3Kγ | Cell-free kinase assay | 221 nM (IC₅₀) | [10] |

| PI3Kδ | Cell-free kinase assay | 230 nM (IC₅₀) | [10] |

| Various Cancer Cell Lines | In vitro proliferation | Median 19 nM (IC₅₀) | [11][12] |

Table 2: Preclinical In Vivo Efficacy of Sapanisertib

| Cancer Model | Dosing | Outcome | Reference(s) |

| ZR-75-1 breast cancer xenograft | 0.3 mg/kg/day, oral | Tumor growth inhibition | [10] |

| Colorectal cancer cells | - | Inhibition of mTORC1 and mTORC2 activation | [2] |

| U2OS osteosarcoma xenograft | Oral administration | Potent inhibition of tumor growth | [13] |

Table 3: Clinical Pharmacokinetics of Sapanisertib (Milled Formulation)

| Parameter | 3 mg Once Daily (Day 1) | 3 mg Once Daily (Day 8) | Reference(s) |

| Cₘₐₓ (ng/mL) | 26.1 | 34.4 | |

| Tₘₐₓ (hours) | 1.7 | 1.5 |

Experimental Protocols

mTOR Kinase Assay (General Protocol)

A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical kinase assay.

dot

Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

-

Reagent Preparation: Recombinant active mTOR kinase, a substrate protein (e.g., recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. Sapanisertib is serially diluted to a range of concentrations.

-

Reaction Setup: The mTOR enzyme, substrate, and varying concentrations of Sapanisertib are pre-incubated in the wells of a microplate.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped by the addition of a quenching agent (e.g., EDTA).

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by separating the reaction products by SDS-PAGE followed by Western blotting with a phospho-specific antibody.

-

Data Analysis: The percentage of inhibition at each Sapanisertib concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of Sapanisertib on cancer cells, a cell viability or proliferation assay is typically performed.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Sapanisertib or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a variety of commercially available reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by measuring ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells to determine the percentage of cell growth inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.

Western Blotting for mTOR Pathway Inhibition (General Protocol)

Western blotting is a key technique to confirm the mechanism of action of Sapanisertib by assessing the phosphorylation status of mTOR pathway proteins in treated cells.

Methodology:

-

Cell Lysis: Cancer cells are treated with Sapanisertib or a vehicle control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between the Sapanisertib-treated and control samples to demonstrate inhibition of the mTOR pathway.

Clinical Development

Sapanisertib has undergone extensive clinical evaluation in various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents.[14][15][16][17][18][19] Phase I studies have established the safety, tolerability, and recommended phase II dose of Sapanisertib.[14][16] Subsequent phase II trials have explored its efficacy in specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.[14][15][18]

dot

References

- 1. Sapanisertib - Wikipedia [en.wikipedia.org]

- 2. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 11. Initial testing (stage 1) of the investigational mTOR kinase inhibitor MLN0128 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. researchgate.net [researchgate.net]

- 14. "Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H. Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Sapanisertib: A Technical Guide to Target Engagement and Validation

Introduction

Sapanisertib, also known as TAK-228, MLN0128, or INK-128, is an investigational, orally administered small molecule that acts as a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike first-generation mTOR inhibitors (rapalogs), which primarily target mTOR complex 1 (mTORC1), sapanisertib is a next-generation, dual inhibitor that targets both mTORC1 and mTORC2.[3][4] This dual inhibition is critical for overcoming the feedback activation of AKT signaling often seen with mTORC1-only inhibitors, potentially leading to more profound and durable anti-tumor activity.[4][5] The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a key therapeutic target.[3][4]

This technical guide provides an in-depth overview of the methodologies and data supporting sapanisertib's target engagement and validation, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Dual mTORC1/2 Inhibition

The mTOR protein kinase is a central regulator of cell growth, proliferation, survival, and metabolism.[4][6] It functions within two distinct multiprotein complexes:

-

mTORC1: Composed of mTOR, RAPTOR, and mLST8, this complex is sensitive to nutrient and growth factor signals.[6] It promotes cell growth by phosphorylating key downstream effectors like p70S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4EBP1), which in turn regulate protein synthesis and ribosome biogenesis.[4]

-

mTORC2: This complex, containing mTOR, RICTOR, mSIN1, and mLST8, is generally insensitive to rapamycin.[6] It plays a crucial role in cell survival and cytoskeletal organization, primarily by phosphorylating and activating AKT at the serine 473 (Ser473) position.[4]

Sapanisertib binds directly to the ATP-binding site within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[4] This dual action effectively shuts down the entire mTOR signaling network.

Quantitative Validation of Target Inhibition

The potency and selectivity of sapanisertib have been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Target(s) | Reference |

| IC₅₀ | 1 nM | Cell-free Kinase Assay | mTOR Kinase | [1][7] |

| Ki | 1.4 nM | Kinase Assay | mTOR | [8] |

| IC₅₀ | 219 nM | HTRF Assay | PI3Kα | [8] |

| IC₅₀ | 221 nM | HTRF Assay | PI3Kγ | [8] |

| IC₅₀ | 230 nM | HTRF Assay | PI3Kδ | [8] |

| IC₅₀ | 5,293 nM | HTRF Assay | PI3Kβ | [8] |

| EC₅₀ | 0.1 µM | Cell Proliferation Assay (PC3 cells) | Cellular mTOR activity | [1] |

| IC₅₀ | 0.174 µM | Cell Proliferation Assay (A549 cells) | Cellular mTOR activity | [9] |

Note: The data demonstrates sapanisertib's high potency against mTOR, with over 200-fold selectivity against Class I PI3K isoforms.[1][8]

Experimental Protocols for Target Validation

Verifying that a drug engages its intended target within a complex biological system is paramount. The following sections detail the key experimental methodologies used to validate sapanisertib's engagement with mTOR.

In Vitro mTOR Kinase Assay

This biochemical assay directly measures the ability of sapanisertib to inhibit the enzymatic activity of purified mTOR protein.

Methodology: The kinase activity of mTOR can be quantified using various platforms, such as the LanthaScreen™ Kinase Assay or HTRF® assay.[8] The general principle involves incubating purified mTOR enzyme with a substrate (e.g., a peptide derived from a known mTOR target) and ATP. Sapanisertib is added at varying concentrations to measure its inhibitory effect. The amount of phosphorylated substrate is then detected, often via fluorescence or luminescence, to calculate the IC₅₀ value.

Detailed Protocol (Generic):

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of sapanisertib in DMSO, followed by a final dilution in the reaction buffer.

-

Reaction Setup: In a microplate, combine the purified mTOR enzyme, a fluorescently labeled substrate peptide, and the diluted sapanisertib or vehicle control (DMSO).

-

Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: After a final incubation period, read the plate on a fluorescence reader. The ratio of emission signals is used to determine the extent of substrate phosphorylation.

-

Analysis: Plot the percentage of inhibition against the logarithm of sapanisertib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

Western Blotting for Phospho-protein Analysis

Western blotting is a cornerstone technique used to confirm target engagement within cells by measuring changes in the phosphorylation state of downstream mTOR substrates. Inhibition of mTOR by sapanisertib leads to a quantifiable decrease in the phosphorylation of proteins like S6K1, 4EBP1 (mTORC1 substrates), and AKT at Ser473 (an mTORC2 substrate).[10]

Methodology: Cancer cells are treated with sapanisertib, after which total protein is extracted. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to both the total and phosphorylated forms of target proteins (e.g., anti-p-S6K and anti-S6K). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The signal intensity of the phosphorylated protein is normalized to that of the total protein to determine the extent of inhibition.[11]

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC3, A549) and allow them to adhere. Treat the cells with various concentrations of sapanisertib or vehicle (DMSO) for a specified duration (e.g., 24 hours).[7][9]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a low percentage gel (e.g., 6%) and optimized transfer conditions are recommended.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-mTOR, mTOR, p-AKT (Ser473), AKT, p-4EBP1, 4EBP1, and a loading control like GAPDH.[11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[11]

-

Analysis: Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for confirming direct drug-target binding in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand (the drug).

Methodology: Cells are treated with sapanisertib or a vehicle control and then heated across a range of temperatures. At higher temperatures, unbound proteins unfold and aggregate. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of soluble target protein (mTOR) remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[13][14]

Detailed Protocol:

-

Cell Treatment: Treat intact cells in suspension or lysate with sapanisertib or vehicle control and incubate (e.g., at 37°C) to allow for drug binding.[13]

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[13]

-

Cell Lysis: Cool the samples to room temperature and lyse the cells, for example, by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced protein aggregates.[13]

-

Quantification: Carefully collect the supernatant (soluble fraction) and determine the amount of soluble mTOR protein remaining using Western blotting, ELISA, or a bead-based immunoassay like AlphaScreen®.[13][15]

-

Data Analysis: Plot the percentage of soluble mTOR protein against the temperature for both the sapanisertib-treated and vehicle-treated samples. The resulting "melting curves" will show a rightward shift for the drug-treated sample if sapanisertib binds to and stabilizes mTOR.[14]

In Vivo and Clinical Validation

Evidence of target engagement is extended to preclinical and clinical settings to ensure therapeutic relevance.

In Vivo Studies: In animal models, such as xenografts of human tumors, sapanisertib has demonstrated significant tumor growth inhibition at well-tolerated doses.[1][7] Pharmacodynamic (PD) studies in these models confirm target engagement by showing reduced levels of p-S6 and p-AKT in tumor tissues following drug administration.

| Model | Sapanisertib Dose | Outcome | Reference |

| ZR-75-1 Breast Cancer Xenograft | 0.3 mg/kg/day | Tumor growth inhibition | [1][7] |

| PtenL/L Mouse Model (PIN lesions) | Not specified | 50% decrease in PIN lesions; restored p-4EBP1/p-S6K1 levels | [7] |

Clinical Trials: Phase I and II clinical trials have established the safety profile and preliminary efficacy of sapanisertib in patients with advanced solid tumors.[16] Importantly, these trials often include biomarker analyses that correlate clinical response with the genetic status of the PI3K/AKT/mTOR pathway. For instance, anti-tumor activity has been observed particularly in patients with alterations like PTEN mutations, providing clinical validation of sapanisertib's mechanism of action.[17][18]

| Clinical Trial (Identifier) | Sapanisertib Combination | Patient Population | Key Finding Related to Target Engagement | Reference |

| Phase 1 (NCT03017833) | Metformin | Advanced solid tumors with mTOR/AKT/PI3K alterations | Anti-tumor activity observed, especially in patients with PTEN mutations. 3 of 4 partial responses were in patients with PTEN mutations. | [17][18] |

| Phase 1 (NCT02159989) | Ziv-aflibercept | Advanced solid tumors | Disease control rate of 78% in heavily pre-treated patients. | [3][16] |

| Phase 2 (NCT03097328) | Monotherapy | Refractory metastatic renal cell carcinoma | Minimal activity observed, but loss of PTEN expression trended toward shorter progression-free survival. | [19] |

Conclusion

The target engagement and validation of sapanisertib are supported by a robust body of evidence spanning biochemical, cellular, and clinical studies. Potent, low-nanomolar inhibition of mTOR kinase is demonstrated in enzymatic assays. This activity translates directly to the cellular environment, where sapanisertib effectively suppresses the phosphorylation of key downstream effectors of both mTORC1 and mTORC2, a hallmark of its dual inhibitory mechanism. Advanced biophysical techniques like CETSA further confirm direct binding to mTOR in live cells. Finally, preclinical and clinical data provide the ultimate validation, linking the molecular mechanism of sapanisertib to anti-tumor activity, particularly in patient populations with a dysregulated PI3K/AKT/mTOR pathway. This comprehensive validation underscores sapanisertib's potential as a targeted therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapanisertib - Wikipedia [en.wikipedia.org]

- 3. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. onclive.com [onclive.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Research Portal [iro.uiowa.edu]

Sapanisertib: A Technical Guide to its Mechanism of Action and Impact on the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib (also known as TAK-228, MLN0128, or INK-128) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), sapanisertib offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. This comprehensive inhibition mitigates the feedback activation of Akt, a common resistance mechanism to rapalog therapy. This technical guide provides an in-depth overview of sapanisertib's mechanism of action, its effects on the PI3K/Akt/mTOR pathway, and a summary of its preclinical and clinical activity, supported by quantitative data and detailed experimental methodologies.

Introduction to the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis. Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 is composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (MLST8). It integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and cell growth. Key downstream effectors of mTORC1 include p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, and stress-activated protein kinase-interacting protein 1 (SIN1). A primary function of mTORC2 is the phosphorylation and activation of Akt at serine 473, which is a critical step for full Akt activity and the promotion of cell survival.

Sapanisertib: Mechanism of Action

Sapanisertib is an ATP-competitive inhibitor that directly binds to the kinase domain of mTOR, thereby blocking the catalytic activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a comprehensive shutdown of mTOR signaling.

By inhibiting mTORC1, sapanisertib prevents the phosphorylation of S6K and 4E-BP1.[1][2] The dephosphorylation of 4E-BP1 allows it to bind to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation of proteins involved in cell cycle progression and proliferation.

Crucially, by also inhibiting mTORC2, sapanisertib prevents the phosphorylation of Akt at Ser473.[1][2] This is a key advantage over rapalogs, as mTORC1 inhibition alone can lead to a feedback loop that increases PI3K signaling and subsequent Akt activation, a known mechanism of drug resistance.[3][4] By blocking this feedback loop, sapanisertib can overcome this resistance mechanism.

Quantitative Data

The following tables summarize the in vitro potency of sapanisertib against mTOR kinase, various PI3K isoforms, and its anti-proliferative activity in a range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Sapanisertib

| Target | Assay Type | Value (nM) | Reference |

| mTOR | Ki | 1.4 | [2][5] |

| mTOR | IC50 | 1 | [6][7] |

| PI3Kα | IC50 | 219 | [5][7] |

| PI3Kβ | IC50 | 5293 | [5] |

| PI3Kγ | IC50 | 221 | [5][7] |

| PI3Kδ | IC50 | 230 | [5][7] |

Table 2: Anti-proliferative Activity of Sapanisertib (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.174 | [6] |

| CNE-2 | Nasopharyngeal | 0.101 | [6] |

| HCT-116 | Colorectal Carcinoma | 0.048 | [6] |

| HeLa | Cervical Cancer | 0.036 | [6] |

| MCF7 | Breast Cancer | 0.053 | [6] |

| PC3 | Prostate Cancer | 0.1 | [1] |

| Hep 3B2 | Hepatocellular Carcinoma | 4.43 | [6] |

| Bel-7402 | Hepatocellular Carcinoma | >100 | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of sapanisertib.

Kinase Assay

Objective: To determine the in vitro inhibitory activity of sapanisertib against mTOR and PI3K kinases.

Methodology:

-

mTOR Kinase Assay: The activity of mTOR can be measured using a LanthaScreen™ Kinase Assay.[5] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled substrate. In the presence of active kinase and ATP, the substrate is phosphorylated, and the binding of the antibody to the phosphorylated substrate brings the terbium and fluorescein into close proximity, resulting in a FRET signal. Sapanisertib is added at various concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[5]

-

PI3K Kinase Assay: The activity of PI3K isoforms can be assessed using an HTRF® (Homogeneous Time Resolved Fluorescence) assay.[5] This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2). The assay uses a biotinylated PIP2 substrate, a GST-tagged GRP1 PH domain that specifically binds to PIP3, a europium-labeled anti-GST antibody, and an allophycocyanin-labeled streptavidin. When PIP3 is produced, it brings the europium and allophycocyanin into proximity, generating a FRET signal. The IC50 for sapanisertib is determined by measuring the inhibition of this signal at various compound concentrations.[5]

Western Blotting

Objective: To assess the effect of sapanisertib on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells.

Methodology: [8]

-

Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with various concentrations of sapanisertib or vehicle control for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest, such as Akt (p-Akt Ser473), S6K (p-S6K Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Cell Viability/Proliferation Assay

Objective: To determine the anti-proliferative effect of sapanisertib on cancer cell lines.

Methodology:

-

MTT Assay: [6]

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of sapanisertib for a specified period (e.g., 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay: [7]

-

This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Cells are seeded and treated with sapanisertib as described for the MTT assay.

-

After the treatment period, the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

The luminescence is measured using a luminometer. The IC50 is determined from the resulting dose-response curve.

-

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of sapanisertib in a preclinical animal model.

Methodology: [9]

-

Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 MDA-MB-361 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Sapanisertib is formulated in an appropriate vehicle and administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.3 mg/kg daily).[9] The control group receives the vehicle alone.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

-

Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the in vivo inhibition of the mTOR pathway.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Sapanisertib's Mechanism of Action

Caption: Sapanisertib's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for Assessing Sapanisertib's Activity

Caption: Workflow for evaluating sapanisertib's efficacy.

Conclusion

Sapanisertib represents a significant advancement in the targeting of the PI3K/Akt/mTOR pathway. Its ability to dually inhibit both mTORC1 and mTORC2 allows for a more complete and durable suppression of this critical oncogenic signaling cascade. By preventing the feedback activation of Akt, sapanisertib has the potential to overcome a key mechanism of resistance to first-generation mTOR inhibitors. The preclinical and clinical data gathered to date demonstrate its potent anti-proliferative activity across a range of cancer types. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of sapanisertib, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapanisertib (INK-128, MLN0128, TAK-228) | mTORC1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 8. bio-rad.com [bio-rad.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Sapanisertib In Vitro Assay: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of Sapanisertib (also known as INK-128, MLN0128, or TAK-228), a potent and selective dual inhibitor of mTORC1 and mTORC2. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms and potential therapeutic applications of Sapanisertib.

Introduction

Sapanisertib is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1][2][3] By targeting both mTORC1 and mTORC2 complexes, Sapanisertib offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation mTOR inhibitors like rapamycin.[3][4][5] This dual inhibitory action affects downstream signaling, including the phosphorylation of 4E-BP1 and S6K by mTORC1, and AKT phosphorylation at Ser473 by mTORC2.[6] Preclinical studies have demonstrated its activity in various cancer models, including those resistant to rapalogs.[4][6]

Data Presentation: Quantitative Analysis of Sapanisertib Activity

The following tables summarize the inhibitory activity of Sapanisertib against its primary target, mTOR, and other related kinases, as well as its effect on cancer cell proliferation.

Table 1: Sapanisertib Kinase Inhibitory Activity

| Target | Assay Type | IC50 / Ki | Reference |

| mTOR | Kinase Assay | 1 nM (IC50), 1.4 nM (Ki) | [6][7] |

| PI3Kα | Kinase Assay | 219 nM (IC50), 152 nM (Ki) | [6][7] |

| PI3Kβ | Kinase Assay | 5.293 µM (IC50), 4700 nM (Ki) | [6][7] |

| PI3Kγ | Kinase Assay | 221 nM (IC50), 165 nM (Ki) | [6][7] |

| PI3Kδ | Kinase Assay | 230 nM (IC50) | [6] |

Table 2: Sapanisertib Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| PC3 | Prostate Cancer | CellTiter-Glo | 0.1 µM | [7] |

| MCF7 | Breast Cancer | MTT Assay | 0.053 µM | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay protocol and is suitable for determining the IC50 of Sapanisertib in various cancer cell lines.

Objective: To measure the dose-dependent effect of Sapanisertib on cell viability.

Materials:

-

Cancer cell line of interest (e.g., PC3, MCF7)

-

Complete cell culture medium

-

Sapanisertib (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[4]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Sapanisertib in complete culture medium. A 12-point curve ranging from 0.1 nM to 20.0 µM is recommended.[6][9]

-

Add 100 µL of the diluted Sapanisertib solutions to the respective wells. Include a DMSO-only control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][9]

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[4]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only).

-

Normalize the data to the DMSO-treated control cells.

-

Plot the cell viability against the log concentration of Sapanisertib and determine the IC50 value using a non-linear regression model.[6]

-

Western Blot Analysis of mTOR Signaling Pathway

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following Sapanisertib treatment.

Objective: To assess the inhibitory effect of Sapanisertib on mTORC1 and mTORC2 downstream targets.

Materials:

-

Cancer cell line of interest

-

Sapanisertib

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4EBP1 (Thr37/46), anti-4EBP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Sapanisertib at desired concentrations (e.g., 200 nM) for a specified time (e.g., 24 hours).[8]

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay and is designed to measure the affinity of Sapanisertib for mTOR kinase.

Objective: To determine the IC50 value of Sapanisertib for mTOR kinase.

Materials:

-